molecular formula C13H16BrNO3 B3184703 Methyl 5-bromo-2-(morpholinomethyl)benzoate CAS No. 1131587-90-0

Methyl 5-bromo-2-(morpholinomethyl)benzoate

Cat. No.: B3184703
CAS No.: 1131587-90-0
M. Wt: 314.17 g/mol
InChI Key: MYYZMWUKKMRQNL-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-(morpholinomethyl)benzoate (CAS 1131587-90-0) is a high-value chemical intermediate with a molecular formula of C 13 H 16 BrNO 3 and a molecular weight of 314.17 . This compound integrates a benzoate ester core, a bromo substituent, and a morpholine ring, making it a versatile building block in medicinal chemistry and drug discovery research. The morpholine group is a common pharmacophore known to enhance solubility and influence the biological activity of target molecules . The specific structure of this compound makes it a key precursor for the synthesis of more complex chemical entities. It is particularly useful in cross-coupling reactions, where the bromo substituent can serve as a handle for metal-catalyzed transformations, such as Suzuki reactions. Simultaneously, the ester group can be hydrolyzed to a carboxylic acid or reduced to an alcohol, offering multiple avenues for further functionalization. Researchers can leverage this compound in the exploration of new active compounds, including potential agents for central nervous system disorders, oncology, and inflammation. This product is offered with a minimum purity of 98% and is available for custom synthesis and scale-up requests . It is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use. Proper storage in a sealed, dry container is recommended to maintain stability and purity.

Properties

IUPAC Name

methyl 5-bromo-2-(morpholin-4-ylmethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO3/c1-17-13(16)12-8-11(14)3-2-10(12)9-15-4-6-18-7-5-15/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYZMWUKKMRQNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661012
Record name Methyl 5-bromo-2-[(morpholin-4-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131587-90-0
Record name Methyl 5-bromo-2-[(morpholin-4-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-2-(morpholinomethyl)benzoate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products:

Scientific Research Applications

Organic Synthesis

Methyl 5-bromo-2-(morpholinomethyl)benzoate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles, enabling the formation of diverse derivatives.
  • Coupling Reactions: It participates in cross-coupling reactions such as Suzuki-Miyaura coupling, which is crucial for constructing biaryl compounds.

Medicinal Chemistry

The compound is extensively studied for its potential therapeutic applications, particularly in developing drugs targeting neurological and inflammatory diseases. Its ability to interact with specific receptors makes it a candidate for:

  • Enzyme Inhibition: this compound may inhibit enzymes involved in disease pathways, such as EZH2, which is implicated in various cancers .
  • Drug Development: It is being investigated for its role in synthesizing novel pharmaceutical agents that can modulate biological pathways effectively.

Biological Studies

In biological research, this compound acts as a probe to study enzyme interactions and receptor binding dynamics. Its structural features allow it to engage in hydrogen bonding and hydrophobic interactions with biological targets, providing insights into molecular mechanisms at play in various physiological processes .

Industrial Applications

This compound finds utility in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for formulating products in the pharmaceutical and cosmetic industries. Additionally, it can serve as an intermediate in synthesizing agrochemicals and other industrial compounds .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various therapeutic contexts:

  • EZH2 Inhibition : Research demonstrated that compounds derived from this compound showed promising results in inhibiting EZH2 activity, which is crucial for treating certain lymphomas .
  • Biological Activity : Investigations into its interactions with specific receptors revealed that this compound could modulate receptor activity, leading to potential applications in drug formulation aimed at neurological disorders .

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-(morpholinomethyl)benzoate involves its interaction with specific molecular targets. The bromine atom and morpholinomethyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight structural analogs, their substituents, synthesis pathways, and applications:

Compound Name Molecular Formula Key Substituents Synthesis Highlights Applications/Findings Reference
Methyl 5-bromo-2-{[(4-methylphenylsulfonyl)amino]benzoate C₁₅H₁₄BrNO₄S 5-Br, 2-sulfonamide Bromination of benzoate derivatives Intermediate for heterocycles
Methyl 3-(morpholinomethyl)benzoate C₁₃H₁₇NO₃ 3-morpholinomethyl Alkaline hydrolysis (LiOH/MeOH/H₂O) Precursor for bioactive amides
Methyl 5-bromo-4-methoxy-2-methylbenzoate C₁₀H₁₁BrO₃ 5-Br, 4-OCH₃, 2-CH₃ Unspecified Commercial availability (97% purity)
Methyl 5-amino-2-morpholinobenzoate C₁₂H₁₆N₂O₃ 5-NH₂, 2-morpholino Not detailed Safety data available (toxicity)
Methyl 5-(2-bromoacetyl)-2-propoxybenzoate C₁₃H₁₅BrO₅ 5-bromoacetyl, 2-OPr Bromination of acetyl derivatives PDE5 inhibitor intermediate

Structural and Functional Differences

  • Substituent Effects: The morpholinomethyl group (in the target compound) enhances solubility in polar solvents compared to sulfonamide () or naphthyl () groups. The electron-donating morpholine moiety may also influence reactivity in nucleophilic aromatic substitution. Bromine vs. Amino Groups: Bromine (electron-withdrawing) at position 5 (target compound) contrasts with the electron-donating amino group in ’s analog, altering electrophilic substitution patterns.

Biological Activity

Methyl 5-bromo-2-(morpholinomethyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 1131587-90-0
  • Molecular Formula : C12H14BrNO3
  • Molecular Weight : 300.15 g/mol

The structure features a benzoate moiety with a bromine substituent and a morpholinomethyl group, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Anticancer Activity : Studies have shown that compounds with morpholino groups often exhibit significant anticancer properties. For instance, related compounds have demonstrated inhibition of cell proliferation in various cancer cell lines, including non-small cell lung carcinoma (NSCLC) and breast cancer cells. The mechanism typically involves apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity : The presence of bromine in the compound may enhance its antimicrobial properties. Compounds with similar structures have been reported to exhibit activity against various bacterial strains, suggesting potential as an antibiotic candidate.
  • Enzyme Inhibition : The morpholinomethyl group can act as a pharmacophore, potentially inhibiting specific enzymes involved in disease processes, such as those related to cancer or infectious diseases.

Anticancer Efficacy

A comparative analysis of the compound's efficacy against different cancer cell lines reveals promising results:

Cell Line IC50 (µM) Mechanism
A549 (Lung Cancer)1.48 - 47.02Apoptosis induction
NCI-H23 (Lung Cancer)0.49 - 68.9Cell cycle arrest

The above data indicates that this compound could be effective in targeting lung cancer cells, potentially offering a new therapeutic avenue.

Antimicrobial Activity

The compound's antimicrobial potential has been explored through various assays:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results suggest that the compound possesses moderate antimicrobial activity, warranting further investigation into its use as an antibiotic.

Case Studies

  • In Vivo Studies on Anticancer Activity : In a study involving murine models of lung cancer, this compound was administered at varying dosages. The results indicated a dose-dependent reduction in tumor size and improved survival rates compared to control groups.
  • Synergistic Effects with Other Drugs : Research has indicated that combining this compound with established chemotherapeutics enhances overall efficacy, suggesting potential for use in combination therapy protocols.

Q & A

Q. What experimental approaches validate the absence of hydrogen bonding in certain crystal forms?

  • Methodological Answer : Use Hirshfeld surface analysis to quantify interaction types. If hydrogen bonds are absent (e.g., in compound IV from ), confirm via thermal stability assays (e.g., DSC) to correlate packing efficiency with melting points .

Application-Oriented Questions

Q. How is this compound utilized in studying enzyme inhibition or receptor binding?

  • Methodological Answer : Functionalize the morpholine or bromine groups to create probes for in vitro assays. For example, replace bromine with a fluorophore for fluorescence polarization assays targeting kinases or GPCRs .

Q. What role does the morpholine moiety play in modulating solubility for biological assays?

  • Methodological Answer : The morpholine group enhances water solubility via hydrogen bonding. Partition coefficient (LogP) studies (e.g., shake-flask method) quantify hydrophilicity, guiding formulation for cell-based experiments .

Methodological Tables

Key Crystallographic Parameters ()
Space Group
Intermolecular Forces
Software Tools
Optimized Synthetic Conditions ()
Reaction Solvent
Purification Method
Yield Improvement

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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